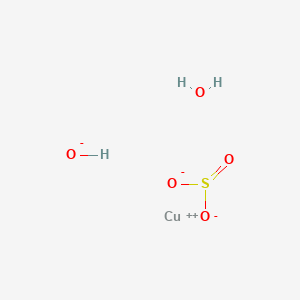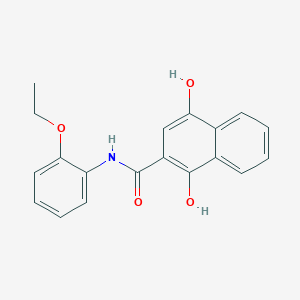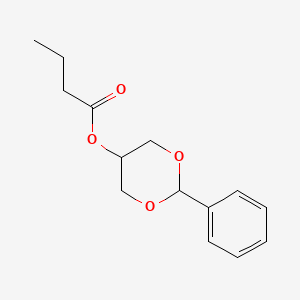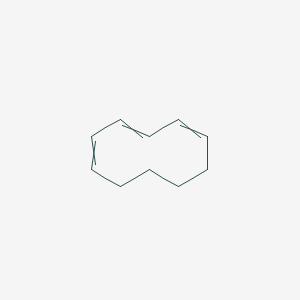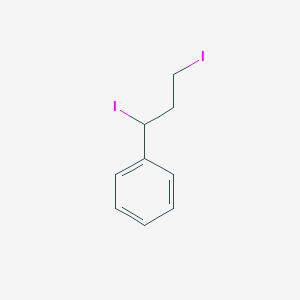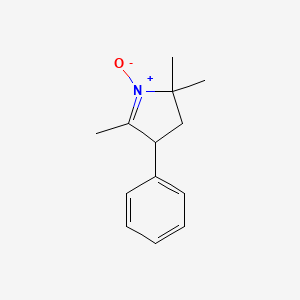![molecular formula C20H21NO6 B14301252 2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate CAS No. 112356-56-6](/img/structure/B14301252.png)
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a carbamoyl group, and a phenylene diacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 4-methoxyphenylethylamine with phosgene to form the corresponding carbamoyl chloride. This intermediate is then reacted with 1,3-phenylenediamine to form the desired carbamoyl compound. The final step involves the acetylation of the phenylene moiety using acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The acetate groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-{[2-(4-Hydroxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate.
Reduction: Formation of 2-{[2-(4-Methoxyphenyl)ethyl]amino}-1,3-phenylene diacetate.
Substitution: Formation of various substituted phenylene diacetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}cyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a phenylene ring.
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}benzoate: Similar structure but with a benzoate group instead of a diacetate group.
Uniqueness
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both carbamoyl and diacetate groups allows for diverse chemical modifications and interactions with biological targets .
Propiedades
Número CAS |
112356-56-6 |
|---|---|
Fórmula molecular |
C20H21NO6 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
[3-acetyloxy-2-[2-(4-methoxyphenyl)ethylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C20H21NO6/c1-13(22)26-17-5-4-6-18(27-14(2)23)19(17)20(24)21-12-11-15-7-9-16(25-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,21,24) |
Clave InChI |
AEHLOIMPFJWQEG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C(=O)NCCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)




![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)
